tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate
Overview
Description
This compound, also known as tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate, is an important intermediate in many biologically active compounds . It has a molecular formula of C19H32BN3O4 and a molecular weight of 377.29 .
Synthesis Analysis
The synthesis of this compound involves several steps. It can be synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate . Another method involves the use of 1-Boc-4-(4-Iodo-1H-pyrazol-1-yl)piperidine and 1-4,4,4’,4’,5,5,5’,5’-Octamethyl-2,2’-bi(1,3,2-dioxaborolane) .Molecular Structure Analysis
The molecular structure analysis of this compound can be obtained from the Cambridge Crystallographic Data Centre .Chemical Reactions Analysis
This compound is an important intermediate in many biologically active compounds such as crizotinib . It can also be obtained by purification and isolation from tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate .Physical And Chemical Properties Analysis
This compound is a solid at 20°C and should be stored at 0-10°C . It has a melting point of 114.0 118.0 °C .Scientific Research Applications
Intermediate in the Synthesis of Biologically Active Compounds
This compound is an important intermediate in the synthesis of many biologically active compounds . It is used in the production of various drugs and pharmaceuticals .
Production of Crizotinib
Crizotinib is a drug used in the treatment of non-small cell lung cancer. The compound “MFCD16652353” is used as an intermediate in the synthesis of Crizotinib .
Synthesis of 1H-Indazole Derivatives
“MFCD16652353” is a significant intermediate of 1H-indazole derivatives . These derivatives have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects .
Agriculture and Energy Fields
Indazole derivatives, which can be synthesized using “MFCD16652353”, also deserve further research in the fields of agriculture, energy, and others because of their insecticidal, weeding, and photoelectric activities .
Functional Materials and Chemical Engineering
Nitrogen heterocyclic compounds, like those that can be synthesized using “MFCD16652353”, attract great attention in the fields of functional materials and chemical engineering due to their unique biological activities, high-efficiency with low-toxicity, environmental friendliness, and structural diversity .
Synthesis of Other Derivatives
The structure of “MFCD16652353” can be further modified to exploit the derivation of the indazole structure type . This opens up possibilities for the synthesis of a wide range of other derivatives.
Safety and Hazards
Mechanism of Action
Target of action
The compound contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products. Piperidine derivatives are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels .
Mode of action
The compound also contains a boronic acid pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). Compounds with this group are often used in Suzuki-Miyaura cross-coupling reactions, a type of chemical reaction used in organic synthesis .
properties
IUPAC Name |
tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34BNO4/c1-20(2,3)26-19(25)24-14-12-17(13-15-24)16-8-10-18(11-9-16)23-27-21(4,5)22(6,7)28-23/h8-11,17H,12-15H2,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJWODLFNSRSNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCN(CC3)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34BNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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